Doxacurium, specifically the compound (1S,2R,1'S,2'R)-doxacurium chloride, is a neuromuscular blocking agent belonging to the class of benzylisoquinolinium derivatives. It is primarily utilized in clinical settings for inducing muscle relaxation during surgical procedures. Doxacurium is characterized by its long duration of action and high potency compared to other neuromuscular blocking agents. The compound has a complex molecular structure and exhibits specific pharmacological properties that make it significant in both medical and research applications.
Doxacurium chloride is classified as a non-depolarizing neuromuscular blocker. It acts by competitively antagonizing the action of acetylcholine at the neuromuscular junction, which is crucial for muscle contraction. Its unique structure and mechanism of action differentiate it from depolarizing agents like succinylcholine. The compound has been studied extensively in both clinical and laboratory settings, contributing to its classification as a significant agent in anesthesiology and pharmacology .
The synthesis of doxacurium chloride involves several key steps:
Doxacurium chloride has a complex molecular structure represented by its IUPAC name: bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate]. The molecular formula is with a molecular weight of approximately 1035.2 g/mol.
Doxacurium chloride participates in several types of chemical reactions:
Doxacurium exerts its effects by binding competitively to cholinergic receptors located at the motor end plate of skeletal muscles. This binding inhibits acetylcholine from attaching to its receptors, thereby preventing muscle contraction:
Doxacurium chloride has several significant applications in scientific research and clinical practice:
Doxacurium chloride belongs to the bisbenzyltetrahydroisoquinolinium (bbTHIQ) class of neuromuscular blocking agents (NMBAs), characterized by two tetrahydroisoquinolinium ring systems linked through a diester spacer. Its molecular formula is C₅₆H₇₈Cl₂N₂O₁₆, with a molecular weight of 1,106.14 g/mol [1] [7] [10]. The core structure consists of:
This structural framework confers high hydrophilicity, evidenced by an octanol-water partition coefficient near 0, limiting membrane permeability and favoring neuromuscular junction targeting [3] [10].
Table 1: Key Structural Features of Doxacurium
Structural Element | Description | Functional Implication |
---|---|---|
Core scaffold | Bisbenzyltetrahydroisoquinolinium (bbTHIQ) | High potency at nicotinic receptors |
Linker group | Succinyl dioxybis(propylene) ester | Metabolic stability; slow hydrolysis |
Methoxy substitutions | 12 total (6 on isoquinoline rings, 6 on benzyl groups) | Enhanced receptor affinity and steric bulk |
Charged centers | Two quaternary ammonium groups | Water solubility; competitive ACh antagonism |
Doxacurium chloride exists as a mixture of three stereoisomers due to chiral centers at the C-1 and C-2 positions of each tetrahydroisoquinolinium unit. The stereochemical composition is:
The (1S,2R,1'S,2'R)-doxacurium designation corresponds to one enantiomer of the trans-trans pair. Crucially, the meso isomer exhibits distinct physicochemical properties due to its symmetrical conformation, influencing receptor binding kinetics [7] [10].
Table 2: Stereoisomers of Doxacurium Chloride
Stereoisomer Configuration | Type | Proportion | Optical Activity | Key Feature |
---|---|---|---|---|
(1R,1'R,2S,2'S) | Enantiomer (d) | ~28% | Yes | Trans-trans conformation |
(1S,1'S,2R,2'R) | Enantiomer (l) | ~28% | Yes | Trans-trans conformation |
(1R,1'S,2S,2'R) | Meso form | ~44% | No | Internal symmetry plane |
The relative orientation of substituents at C-1 and C-2 determines biological activity:
Table 3: Impact of Stereochemistry on Pharmacodynamics
Parameter | Trans-Trans Enantiomers | Meso Isomer | Clinical Relevance |
---|---|---|---|
Receptor Affinity (Kd) | Highest | Moderate | (1S,2R,1'S,2'R) enantiomer drives potency |
Onset Time | 4–7 minutes (0.05 mg/kg) | Slower contribution | Delayed vs. aminosteroids (e.g., rocuronium) |
Duration (ED₉₅ dose) | 80–160 minutes | Similar duration | Suited for prolonged procedures |
Metabolic Fate | Excreted unchanged | Excreted unchanged | Prolonged effect in renal/hepatic impairment |
The (1S,2R,1'S,2'R)-doxacurium enantiomer, as part of the trans-trans pair, is critical to the drug’s neuromuscular blocking profile. Its stereochemistry enables precise molecular docking at the nAChR interface, explaining doxacurium’s status as the most potent clinically available NMBA [2] [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7